7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
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Overview
Description
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused oxazole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. For example, graphene oxide nanosheets have been used to catalyze the construction of quinazolin-4(3H)-ones starting from anthranilamide and an aldehyde/ketone in an aqueous medium at room temperature .
Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler reaction with Cu(TFA)2 as a catalyst . This methodology allows for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines without the need for prefunctionalization.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that can be performed under mild conditions. The use of efficient catalysts and environmentally friendly solvents is preferred to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can convert the compound into dihydroquinazolinones.
Substitution: The compound can undergo substitution reactions at the C-4 position of the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as Cu(TFA)2. Reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Major Products
The major products formed from these reactions include quinazolin-4(3H)-ones, dihydroquinazolinones, and various substituted derivatives of the oxazole and quinoline rings.
Scientific Research Applications
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolo[4,5-c]quinolines and quinazolin-4(3H)-ones. These compounds share structural similarities but may differ in their substituents and functional groups.
Uniqueness
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern and the presence of both oxazole and quinoline rings. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
59851-71-7 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
7-ethyl-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C12H10N2O2/c1-2-7-3-4-8-9(5-7)13-6-10-11(8)16-12(15)14-10/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
XVNNFWSHPORJOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC=C3C(=C2C=C1)OC(=O)N3 |
Origin of Product |
United States |
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